(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique stereochemistry and the presence of a benzhydryl group, which significantly influences its biological activity and chemical reactivity. The compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis.
This compound can be sourced from several chemical suppliers and is classified as an amine due to the presence of an amino group within its structure. Its molecular formula is CHN, indicating it contains 17 carbon atoms, 22 hydrogen atoms, and one nitrogen atom. The presence of the benzhydryl group classifies it further as a substituted azetidine.
The synthesis of (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzhydryl-protected amine with a suitable electrophile can lead to the formation of the azetidine ring.
The molecular structure of (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine features a four-membered azetidine ring with a benzhydryl substituent at one nitrogen atom and a methyl group at the second carbon atom. The stereochemistry at positions 2 and 3 is defined as S (sinister), indicating specific spatial arrangements of substituents.
(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine can undergo various chemical reactions:
The specific reagents and conditions used in these reactions significantly influence the yield and selectivity of the desired products. For example, oxidation may yield N-oxides under mild conditions, while harsher conditions could lead to degradation or unwanted byproducts.
The mechanism of action for (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into binding sites effectively, modulating biological pathways. This modulation may involve inhibition or activation of certain enzymes, leading to alterations in cellular processes .
The physical properties include:
Chemical properties are characterized by:
(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine has several applications in scientific research:
This compound's unique structural features contribute to its versatility in various applications across chemistry and biology, making it a valuable target for further research and development.
The stereochemical configuration of azetidine derivatives fundamentally determines their biological activity profiles and pharmacokinetic behavior. The (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine exemplifies this principle, with its defined stereocenters creating a specific three-dimensional architecture essential for target recognition. Unlike planar aromatic systems, the puckered conformation of azetidine introduces distinct vectors for substituent presentation. The methyl group at C2 and benzhydryl moiety at N1 adopt fixed spatial orientations relative to the C3-amino group, creating a chiral environment that differentially interacts with asymmetric binding pockets in biological targets [2] [6].
The nitrogen inversion kinetics in azetidines significantly influence their conformational behavior. Azetidines exhibit ΔG≠ values of approximately 10 kcal mol⁻¹ for nitrogen pyramidal inversion—substantially lower energy barriers than those observed in larger saturated nitrogen heterocycles. This dynamic property allows azetidine-based compounds to adapt to conformational demands of biological targets while maintaining sufficient rigidity for selective binding. The stereochemical integrity at C2 and C3 positions remains preserved under physiological conditions, ensuring that the designed spatial relationships between pharmacophoric elements are maintained during target engagement [2].
Table 1: Stereochemical Influence on Azetidine Properties
Stereochemical Feature | Structural Impact | Biological Consequence |
---|---|---|
(2S,3S) Configuration | Defined spatial orientation of C2-methyl and C3-amino groups | Enantioselective target engagement |
N1-Benzyhydryl Substitution | Restricted nitrogen inversion (ΔG≠ ≈ 10 kcal mol⁻¹) | Stabilized ligand-target complex conformation |
C2 Methyl Group | Increased steric hindrance near ring nitrogen | Enhanced metabolic stability of adjacent positions |
C3 Amino Functionality | Hydrogen bond donor/acceptor capability | Direct participation in target binding interactions |
The synthetic accessibility of enantiopure azetidine building blocks has accelerated their incorporation into drug discovery pipelines. Advanced asymmetric synthesis techniques, including enzymatic resolution, chiral pool derivatization, and transition metal-catalyzed cyclizations, provide efficient routes to (2S,3S)-configured azetidines. These methods enable the production of multigram quantities with high enantiomeric excess (>99% ee), supporting both preclinical evaluation and structure-activity relationship studies. The commercial availability of (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-71-2) exemplifies this trend, offering medicinal chemists a versatile chiral intermediate for anticancer drug development [1] [4].
The benzhydryl (diphenylmethyl) group represents a privileged structural element that profoundly influences the physicochemical and pharmacological properties of azetidine-based compounds. When incorporated at the N1 position of (2S,3S)-2-methyl-azetidin-3-amine, this bulky hydrophobic moiety serves multiple functions: it creates steric hindrance that protects the labile azetidine ring from metabolic degradation; provides extensive van der Waals surfaces for target binding; and introduces aromatic π-systems capable of cation-π and CH-π interactions with biological targets [1] .
The benzhydryl group significantly increases molecular hydrophobicity, as evidenced by the calculated logP value of 3.8 for (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine. This enhanced lipophilicity promotes membrane permeability and central nervous system penetration, making this scaffold particularly valuable for targeting intracellular and neurological targets. The dihedral angle between the two aromatic rings typically ranges from 80-100°, creating a three-dimensional hydrophobic domain that complements binding clefts in enzymes and receptors. Strategic substitution on the phenyl rings allows for fine-tuning of electronic properties and steric bulk without compromising the fundamental spatial characteristics of this motif [1] [6].
Table 2: Hydrophobic Parameters of Benzhydryl-Containing Bioactive Compounds
Compound | logP | Aromatic Ring Substitution | Biological Target |
---|---|---|---|
(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine | 3.8 | Unsubstituted | Multiple kinase targets |
Maropitant (Cerenia®) | 5.2 | 5-tert-Butyl-2-methoxy | Neurokinin-1 receptor |
EP-1636181 Derivatives | 4.1-6.3 | 4-Chloro, 3,5-difluoro | Cannabinoid receptors |
Cholesterol Absorption Inhibitors | 6.8-8.2 | 4-Fluoro, 4-cyanophenyl | Sterol transport proteins |
The therapeutic significance of the benzhydryl-azetidine combination is exemplified by FDA-approved drugs such as Maropitant citrate (Cerenia®), which contains the same chiral benzhydryl-azetidine core structure as our target compound. In Maropitant (USAN: 359875-09-5), the (2S,3S)-1-benzhydryl-azetidin-3-amine scaffold serves as a critical recognition element for the neurokinin-1 (NK1) receptor, with the benzhydryl moiety occupying a deep hydrophobic pocket. This successful clinical validation demonstrates the drug development potential of properly functionalized benzhydryl-azetidine pharmacophores .
The (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine (CAS 164906-71-2) functions as a versatile chiral synthon for constructing molecularly targeted anticancer agents. Its synthetic utility derives from three reactive centers: the C3 primary amine enables amide bond formation or reductive alkylation; the benzhydryl group can undergo directed ortho-metalation for aromatic functionalization; and the azetidine nitrogen may be selectively deprotected and modified when protected as a carbamate. These orthogonal modification points allow for systematic structural diversification while preserving the core stereochemical framework essential for biological activity [1] [4].
Several synthetic routes have been developed for this key intermediate, with Staudinger [2+2] cyclocondensation between appropriate imines and ketenes being the most stereoselective approach. This method typically yields the (2S,3S)-diastereomer with >20:1 diastereoselectivity when employing chiral auxiliaries or asymmetric catalysts. Alternative pathways include ring contraction of β-lactams and nucleophilic ring-opening of aziridines, though these generally provide lower stereocontrol. The commercial availability of this building block (BLD Pharm) reflects its established role in drug discovery pipelines, particularly for kinase inhibitor development where the rigid azetidine scaffold optimally positions pharmacophoric elements in ATP-binding sites [1] [4].
Table 3: Synthetic Applications in Oncology Drug Development
Synthetic Transformation | Therapeutic Application | Biological Target | Reported Yield |
---|---|---|---|
C3 Amide formation with kinase hinge-binding motifs | Tyrosine kinase inhibitors | EGFR, VEGFR, PDGFR | 65-89% |
Reductive alkylation at C3 amino group | HDAC inhibitors | Histone deacetylases | 72-85% |
Suzuki coupling of benzhydryl bromo-derivatives | PARP inhibitors | Poly(ADP-ribose) polymerase | 60-78% |
N1 Debenzylation and functionalization | Cholesteryl ester transfer protein inhibitors | CETP | 45-65% |
The structural features of this azetidine building block directly address key challenges in oncology drug design. The C2 methyl group enhances metabolic stability by blocking cytochrome P450 oxidation adjacent to the ring nitrogen—a common metabolic soft spot in smaller azacycles. Molecular modeling studies demonstrate that the benzhydryl group occupies hydrophobic regions in protein binding sites that are inaccessible to smaller substituents, contributing significantly to binding energy through van der Waals interactions. Meanwhile, the C3 amino group serves as a vector for introducing solubilizing elements or secondary pharmacophores that engage specific polar residues in the target binding site. This balance between hydrophobic character (benzhydryl) and hydrophilic functionality (C3 amine) produces drug-like properties with calculated polar surface areas typically between 80-100 Ų, supporting favorable bioavailability profiles [4] [6].
The stereospecific biological activity of derivatives incorporating this chiral building block underscores the importance of its defined configuration. Enantiomeric pairs of benzhydryl-azetidine derivatives routinely demonstrate 10-100 fold differences in potency against cancer-related targets such as protein kinases, epigenetic regulators, and DNA repair enzymes. This observation aligns with the asymmetric nature of binding sites in these targets and validates the investment in stereoselective synthesis of this scaffold. Current research focuses on incorporating this chiral azetidine into proteolysis-targeting chimeras (PROTACs), where its rigid structure facilitates optimal positioning between E3 ligase and target protein binding elements [4] [6].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: